
Benzyl-PEG16-THP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG16-THP is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a tetrahydropyranyl (THP) group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. Its molecular formula is C44H80O18, and it has a molecular weight of 897.1 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl-PEG16-THP is synthesized through a series of chemical reactions involving the attachment of benzyl and THP groups to a PEG chain. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as tosyl chloride or mesyl chloride, to introduce a leaving group.
Attachment of Benzyl Group: The activated PEG chain is then reacted with benzyl alcohol in the presence of a base, such as sodium hydride or potassium carbonate, to form the benzyl-PEG intermediate.
Introduction of THP Group: The benzyl-PEG intermediate is further reacted with tetrahydropyranyl chloride in the presence of a base to introduce the THP group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-PEG16-THP undergoes various chemical reactions, including:
Substitution Reactions: The benzyl and THP groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group.
Hydrolysis: The THP group can be hydrolyzed under acidic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines. Conditions typically involve the use of bases such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic conditions, such as hydrochloric acid or sulfuric acid, are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxidation and Reduction: The major products include oxidized or reduced forms of the benzyl group.
Hydrolysis: The major product is the hydroxyl derivative of this compound.
Aplicaciones Científicas De Investigación
Benzyl-PEG16-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mecanismo De Acción
Benzyl-PEG16-THP exerts its effects through its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The benzyl and THP groups play crucial roles in the stability and solubility of the PROTAC molecule.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-PEG4-THP: A shorter PEG chain variant used in similar applications.
Benzyl-PEG8-THP: An intermediate PEG chain variant with similar properties.
Benzyl-PEG12-THP: Another intermediate PEG chain variant used in bioconjugation.
Uniqueness
Benzyl-PEG16-THP is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in bioconjugation applications. This makes it particularly suitable for the synthesis of larger and more complex PROTAC molecules.
Propiedades
Fórmula molecular |
C44H80O18 |
|---|---|
Peso molecular |
897.1 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C44H80O18/c1-2-6-43(7-3-1)42-60-39-38-58-35-34-56-31-30-54-27-26-52-23-22-50-19-18-48-15-14-46-11-10-45-12-13-47-16-17-49-20-21-51-24-25-53-28-29-55-32-33-57-36-37-59-40-41-62-44-8-4-5-9-61-44/h1-3,6-7,44H,4-5,8-42H2 |
Clave InChI |
WBWKOOUCXIHWDC-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)


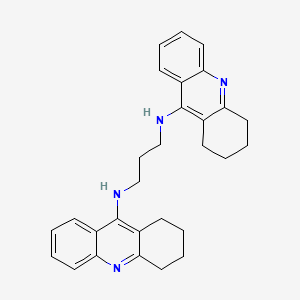
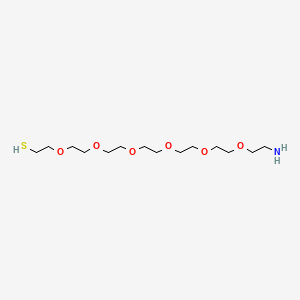
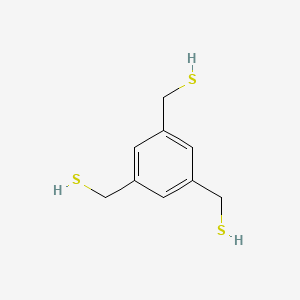
![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
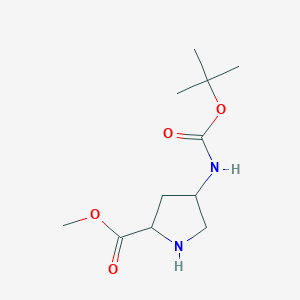
![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)
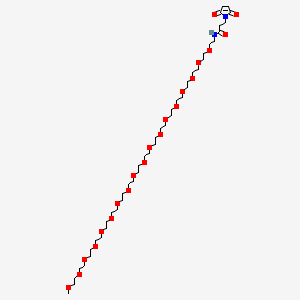
![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
